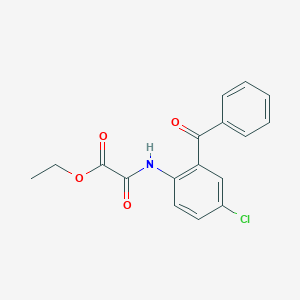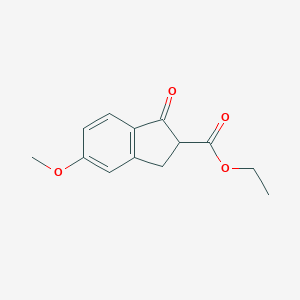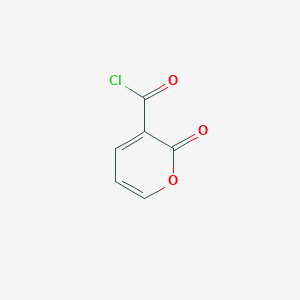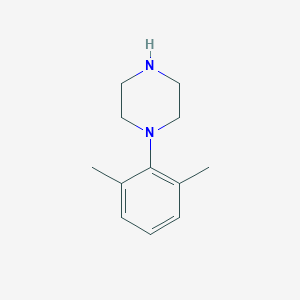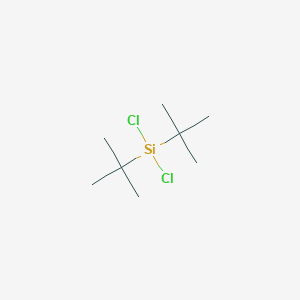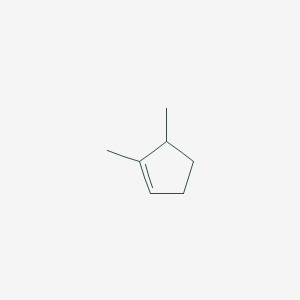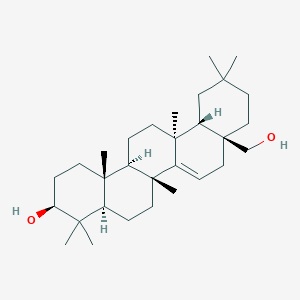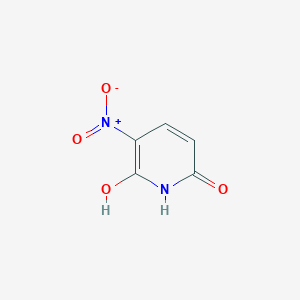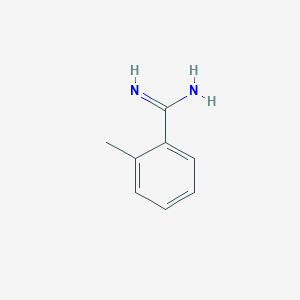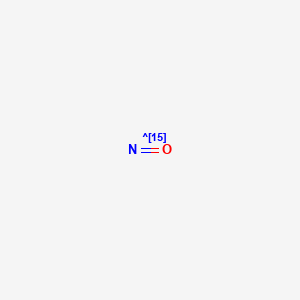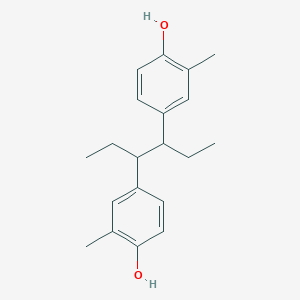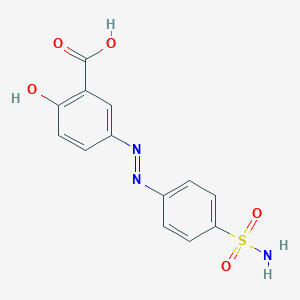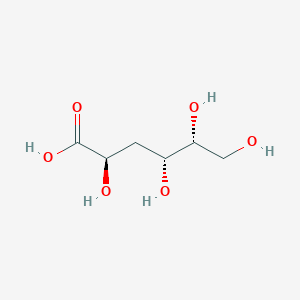
3-Deoxy-D-xylo-hexonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-D-xylo-hexonic acid (DXA) is a rare sugar that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications in various fields. DXA is a six-carbon sugar acid that is structurally similar to glucose and other hexoses, but it lacks one hydroxyl group at the C-3 position. This modification makes DXA a valuable building block for the synthesis of novel carbohydrates and glycoconjugates.
Mecanismo De Acción
The mechanism of action of 3-Deoxy-D-xylo-hexonic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 3-Deoxy-D-xylo-hexonic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-Deoxy-D-xylo-hexonic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-Deoxy-D-xylo-hexonic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, prebiotic, and skin conditioning properties. 3-Deoxy-D-xylo-hexonic acid has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Deoxy-D-xylo-hexonic acid in lab experiments is its unique chemical structure, which allows for the synthesis of novel carbohydrates and glycoconjugates. 3-Deoxy-D-xylo-hexonic acid is also a natural sugar, which makes it a safer and more environmentally friendly alternative to synthetic sugars.
One of the limitations of using 3-Deoxy-D-xylo-hexonic acid in lab experiments is its rarity and high cost. 3-Deoxy-D-xylo-hexonic acid is not readily available in large quantities, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 3-Deoxy-D-xylo-hexonic acid. One area of interest is the development of new drugs and drug delivery systems based on 3-Deoxy-D-xylo-hexonic acid. Another area of interest is the use of 3-Deoxy-D-xylo-hexonic acid as a natural sweetener and prebiotic in the food industry. Additionally, there is potential for the use of 3-Deoxy-D-xylo-hexonic acid in the development of novel skincare products and cosmetics. Further research is needed to fully understand the mechanism of action of 3-Deoxy-D-xylo-hexonic acid and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Deoxy-D-xylo-hexonic acid can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of various chemical reagents to convert starting materials into 3-Deoxy-D-xylo-hexonic acid. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 3-Deoxy-D-xylo-hexonic acid. Microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce 3-Deoxy-D-xylo-hexonic acid.
Aplicaciones Científicas De Investigación
3-Deoxy-D-xylo-hexonic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics. In the pharmaceutical industry, 3-Deoxy-D-xylo-hexonic acid has been used as a building block for the synthesis of novel drugs and drug delivery systems. 3-Deoxy-D-xylo-hexonic acid has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
In the food industry, 3-Deoxy-D-xylo-hexonic acid has been used as a natural sweetener and flavor enhancer. 3-Deoxy-D-xylo-hexonic acid is also a potential prebiotic, which can promote the growth of beneficial gut bacteria and improve digestive health.
In the cosmetics industry, 3-Deoxy-D-xylo-hexonic acid has been used as a moisturizer and skin conditioning agent. 3-Deoxy-D-xylo-hexonic acid has also been shown to possess anti-aging properties, making it a valuable ingredient in anti-aging skincare products.
Propiedades
Número CAS |
18521-63-6 |
|---|---|
Nombre del producto |
3-Deoxy-D-xylo-hexonic acid |
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,4R,5R)-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5-/m1/s1 |
Clave InChI |
YGMNHEPVTNXLLS-UOWFLXDJSA-N |
SMILES isomérico |
C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
SMILES canónico |
C(C(C(CO)O)O)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



